molecular formula C12H14N2O2S B5706867 N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea

Cat. No. B5706867
M. Wt: 250.32 g/mol
InChI Key: KMHMMEQTQYUQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. BCTC has been extensively studied for its potential use in pain management and has shown promising results in preclinical studies.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea works by blocking the TRPV1 channels, which are involved in the transmission of pain signals. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid. When activated, these channels allow the influx of cations, which leads to depolarization of the sensory neurons and the transmission of pain signals. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea blocks these channels and prevents the influx of cations, thereby reducing pain sensation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has been shown to have a selective effect on TRPV1 channels and does not affect other ion channels or receptors. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has also been shown to have a good safety profile and does not cause any significant adverse effects in animal studies. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has been shown to reduce pain sensation in animal models of inflammatory and neuropathic pain, and it has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea is its selectivity for TRPV1 channels, which allows for targeted pain management without affecting other ion channels or receptors. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea also has a good safety profile and does not cause significant adverse effects in animal studies. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea. One direction is the development of more potent and selective TRPV1 antagonists that can be used for pain management. Another direction is the study of the mechanisms underlying the anxiolytic and antidepressant effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea could be studied for its potential use in other conditions such as epilepsy and neurodegenerative diseases. Finally, the development of more effective formulations of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea could improve its solubility and bioavailability, making it easier to administer in vivo.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with cyclopropylamine to form the intermediate compound 1,3-benzodioxol-5-ylmethylcyclopropylamine. This intermediate is then reacted with thiourea to form N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has been extensively studied for its potential use in pain management. Preclinical studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea can effectively block TRPV1 channels and reduce pain sensation in animal models of inflammatory and neuropathic pain. N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea has also been studied for its potential use in other conditions such as epilepsy, anxiety, and depression.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c17-12(14-9-2-3-9)13-6-8-1-4-10-11(5-8)16-7-15-10/h1,4-5,9H,2-3,6-7H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHMMEQTQYUQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea

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